Sodium 3-(pyridin-2-yl)oxetane-3-carboxylate

Description

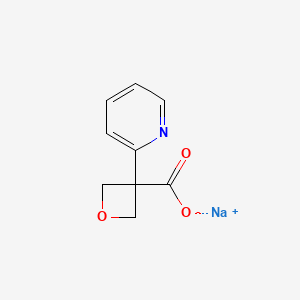

Sodium 3-(pyridin-2-yl)oxetane-3-carboxylate is a heterocyclic compound featuring an oxetane ring fused with a pyridine moiety and a carboxylate group. Its molecular formula is listed as C₁₀H₁₄O₂ in commercial catalogs, though this may represent the neutral precursor before sodium salt formation . The compound is of interest in medicinal chemistry due to the oxetane ring’s role as a bioisostere, which can enhance metabolic stability and solubility in drug candidates . Enamine Ltd. catalogs this compound (EN300-28258462) as a building block for drug discovery, highlighting its utility in synthesizing peptidomimetics or small-molecule inhibitors .

Properties

Molecular Formula |

C9H8NNaO3 |

|---|---|

Molecular Weight |

201.15 g/mol |

IUPAC Name |

sodium;3-pyridin-2-yloxetane-3-carboxylate |

InChI |

InChI=1S/C9H9NO3.Na/c11-8(12)9(5-13-6-9)7-3-1-2-4-10-7;/h1-4H,5-6H2,(H,11,12);/q;+1/p-1 |

InChI Key |

QKRKFERLGBZNOT-UHFFFAOYSA-M |

Canonical SMILES |

C1C(CO1)(C2=CC=CC=N2)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(pyridin-2-yl)oxetane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization through C−O bond formation. This can be achieved via epoxide ring opening followed by ring closing . Another approach involves the electrophilic halocyclization of alcohols .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the oxetane ring, leading to ring-opening products.

Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

Oxidation: Ring-opened carboxylic acids or ketones.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: Sodium 3-(pyridin-2-yl)oxetane-3-carboxylate is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .

Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties .

Medicine: In medicinal chemistry, oxetane-containing compounds are investigated for their ability to modulate physicochemical properties of drug candidates, enhancing their stability and bioavailability .

Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings, due to its unique structural features .

Mechanism of Action

The mechanism of action of sodium 3-(pyridin-2-yl)oxetane-3-carboxylate is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its oxetane and pyridine moieties. These interactions can modulate biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Oxetane-Containing Derivatives

This compound shares structural similarities with the (S)-propyl oxetane-pyrrolidine derivative (Table 1). Both incorporate an oxetane ring, which is prized for improving pharmacokinetic properties by reducing metabolic degradation . However, the sodium carboxylate group in the target compound enhances water solubility compared to the ester-protected derivative, making it more suitable for aqueous reaction conditions .

Pyrrolidine and Pyrimidine Analogues

1-Methyl-5-oxopyrrolidine-3-carboxylic acid replaces the oxetane with a pyrrolidine ring, introducing a ketone group. This modification increases rigidity but may reduce solubility due to the non-polar pyrrolidine structure .

Biological Activity

Sodium 3-(pyridin-2-yl)oxetane-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound features an oxetane ring, which is a four-membered cyclic ether known for its strain and reactivity. The presence of a pyridine moiety enhances its lipophilicity and potential interactions with biological targets. The carboxylate group contributes to its solubility in aqueous environments, making it suitable for biological assays.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. In particular, its efficacy against Mycobacterium tuberculosis has been documented, showcasing its ability to inhibit bacterial growth through specific mechanisms targeting vital bacterial processes.

Table 1: Antimicrobial Activity Against M. tuberculosis

| Compound | MIC (µM) | Target |

|---|---|---|

| This compound | 6.3 | MmpL3 |

| Control Compound A | 5.0 | MmpL3 |

| Control Compound B | 7.8 | MmpL3 |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits comparable activity to established compounds, suggesting its potential as a lead candidate in anti-tubercular drug development .

The proposed mechanism of action involves the inhibition of the MmpL3 protein, which is essential for the transport of lipids in M. tuberculosis. By disrupting this process, the compound effectively impairs bacterial cell wall integrity and function, leading to cell death .

Study on Hepatotoxicity

A notable study investigated the hepatotoxic effects associated with various oxetane derivatives, including this compound. The findings suggested that while some oxetanes exhibited hepatotoxicity, modifications in their structure could mitigate these effects. For instance, replacing certain substituents with more hydrophilic groups led to reduced liver toxicity without compromising antimicrobial efficacy .

Structure–Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to optimize the biological activity of this compound. Variations in substituents on the oxetane ring were tested to enhance potency and selectivity against M. tuberculosis. The results indicated that specific substitutions could significantly improve both the MIC values and selectivity profiles .

Table 2: Structure–Activity Relationship Findings

| Compound Variant | MIC (µM) | Selectivity Index |

|---|---|---|

| Variant A | 4.5 | High |

| Variant B | 6.0 | Moderate |

| This compound | 6.3 | Moderate |

Chemical Reactions Analysis

Reactivity and Stability

The compound exhibits distinct reactivity due to its oxetane ring and carboxylate functionality:

-

Isomerization to lactones : Oxetane-carboxylic acids, including derivatives, undergo intramolecular cyclization under heating (e.g., 100°C in dioxane/water) to form lactones . This suggests potential instability in acidic or heated conditions.

-

Stability in basic conditions : The sodium carboxylate form is likely stable in aqueous alkaline media, as observed in similar reactions .

Table 2: Stability and Isomerization Data

| Condition | Outcome | Reference |

|---|---|---|

| Heating (100°C, dioxane/water) | Isomerization to lactone | |

| Aqueous alkaline medium | Stable sodium carboxylate |

Key Reaction Data

The compound’s reactivity aligns with general oxetane chemistry:

-

Coupling reactions : The pyridin-2-yl group may participate in nucleophilic aromatic substitution or cross-coupling reactions, though specific examples are not detailed in the sources.

-

Hydrolysis : Sodium carboxylates are susceptible to acid-catalyzed hydrolysis, regenerating the carboxylic acid.

Table 4: Representative Reaction Conditions

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Hydrolysis | Acidic aqueous medium | Oxetane-3-carboxylic acid |

| Deprotonation | NaH, THF | Sodium carboxylate |

Research Findings and Limitations

-

Synthesis scalability : The multi-step process (e.g., oxidation, deprotonation) may limit large-scale production without optimization .

-

Isomerization risks : Stability under thermal or acidic conditions requires careful control to avoid lactone formation .

This compound exemplifies how oxetane rings and sodium carboxylates can be leveraged to design molecules with tailored reactivity and biopharmaceutical properties. Further studies on its specific interactions (e.g., with enzymes or targets) would expand its utility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.